(E)-1,1-dimethoxynon-2-ene

Description

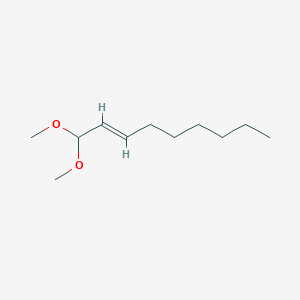

(E)-1,1-Dimethoxynon-2-ene is an α,β-unsaturated ether characterized by a non-2-ene backbone with two methoxy (-OCH₃) groups at the C1 position and an E (trans) configuration at the double bond. Its molecular formula is C₁₁H₂₂O₂, with a molecular weight of 186.29 g/mol. This compound belongs to the class of vicinal diethers, where the alkene moiety is conjugated with electron-donating methoxy groups, influencing its electronic properties and reactivity.

Properties

CAS No. |

18287-01-9 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

(E)-1,1-dimethoxynon-2-ene |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h9-11H,4-8H2,1-3H3/b10-9+ |

InChI Key |

VKWXFMOLPWWLDR-MDZDMXLPSA-N |

SMILES |

CCCCCCC=CC(OC)OC |

Isomeric SMILES |

CCCCCC/C=C/C(OC)OC |

Canonical SMILES |

CCCCCCC=CC(OC)OC |

Synonyms |

(E)-2-Nonenal dimethyl acetal |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analogue identified in the evidence is (2E)-1,1-diethoxyhex-2-ene (CAS: 67746-30-9, FDB000965), which shares the following features with (E)-1,1-dimethoxynon-2-ene :

- Core structure : Both compounds are α,β-unsaturated diethers with an E configuration.

- Functional groups : Each has two alkoxy groups at the C1 position.

Table 1: Structural and Property Comparison

| Property | This compound | (2E)-1,1-Diethoxyhex-2-ene |

|---|---|---|

| Molecular formula | C₁₁H₂₂O₂ | C₈H₁₆O₂ |

| Molecular weight (g/mol) | 186.29 | 144.21 |

| Alkoxy substituents | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) |

| Carbon chain length | 9-carbon (nonene) | 6-carbon (hexene) |

| Geometry | E (trans) | E (trans) |

Impact of Structural Variations

a) Alkoxy Group Substitution

- Methoxy vs. However, ethoxy groups provide stronger electron-donating effects due to increased alkyl chain length, which may stabilize carbocation intermediates in certain reactions .

- Polarity : Methoxy groups lower hydrophobicity slightly compared to ethoxy, leading to marginally higher water solubility.

b) Carbon Chain Length

- The longer nonene chain in this compound increases its van der Waals interactions, resulting in a higher boiling point and greater lipophilicity compared to (2E)-1,1-diethoxyhex-2-ene. This property makes the former more suitable for applications requiring lipid membrane permeability (e.g., drug delivery systems).

c) Reactivity Trends

- Electrophilic Additions : The E geometry in both compounds directs regioselectivity during additions (e.g., hydrohalogenation), favoring anti-Markovnikov products.

- Oxidation Stability: The conjugated enol ether system in this compound may render it less prone to autoxidation than non-conjugated analogues.

Hypothetical Analogues for Further Study

- (E)-1,1-Dimethoxydec-2-ene (longer chain for studying lipid interactions).

- (Z)-1,1-Dimethoxynon-2-ene (stereoisomer to assess geometry-dependent reactivity).

Research Implications and Gaps

- Synthetic Applications: The ethoxy analogue’s synthesis protocols (e.g., nucleophilic substitution or elimination) could be adapted for this compound, though optimization would be required for the longer carbon chain .

- Thermodynamic Data : Experimental studies on melting/boiling points, solubility, and partition coefficients are needed to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.